({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Scientific Research Applications
Synthesis and Characterization :
- A study by (Mamatha S.V et al., 2019) focused on synthesizing a derivative of 1,3,4-oxadiazole and characterized it using NMR, IR, and Mass spectral studies. The structure was confirmed by single crystal X-ray diffraction studies.
Antibacterial and Antimicrobial Activity :
- (Samreen Gul et al., 2017) found that 1,3,4-oxadiazole derivatives exhibited antimicrobial activity against various microbial species, with some showing significant potency compared to reference standards.
- Similarly, (Aziz‐ur‐Rehman et al., 2015) reported the synthesis of 1,3,4-oxadiazole derivatives that displayed good antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity :
- (Salahuddin et al., 2014) investigated 1,3,4-oxadiazole derivatives for their anticancer potential, finding that some compounds were effective against breast cancer cell lines.
Enzyme Inhibitory and Biological Screening :
- (S. Z. Siddiqui et al., 2013) synthesized N-substituted derivatives of 1,3,4-oxadiazole and found them to be active against various enzymes like acetylcholinesterase.
- (Z. Iqbal et al., 2019) conducted studies on substituted phenyl 1,3,4-oxadiazole derivatives as enzyme inhibitors, revealing significant inhibitory activity against alkaline phosphatase and potential DNA binding interactions.
Anti-Inflammatory and Anti-Allergic Properties :
- (M. Somashekhar et al., 2019) synthesized 1,3,4-oxadiazole derivatives and screened them for anti-inflammatory properties.
- (Dinneswara Reddy Guda et al., 2013) found that sila-substituted 1,3,4-oxadiazoles displayed anti-allergic activity in certain concentrations.
Pharmacological Evaluation :
- (M. Faheem, 2018) evaluated the pharmacological potential of 1,3,4-oxadiazole derivatives, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.
Properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c18-12(19)9-24-14-16-15-13(23-14)10-2-1-3-11(8-10)25(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVASCFZBXIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.